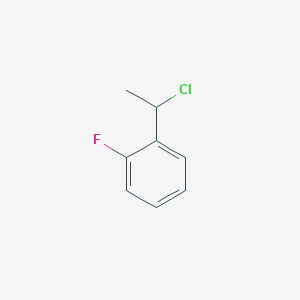

1-(1-Chloroethyl)-2-fluorobenzene

Description

Contextualization within Organohalogen and Fluoroorganic Chemistry

Organohalogen compounds, characterized by the presence of one or more halogen atoms bonded to a carbon atom, are a cornerstone of organic synthesis. nih.gov The carbon-halogen bond, while generally stable, imparts a specific reactivity profile to the molecule, often serving as a key functional group for transformations such as nucleophilic substitution and elimination reactions. nih.gov In the case of 1-(1-chloroethyl)-2-fluorobenzene, the chlorine atom is situated at a benzylic position, which enhances its reactivity towards nucleophilic displacement due to the ability of the adjacent benzene (B151609) ring to stabilize the resulting carbocation intermediate. google.com

The presence of a fluorine atom on the benzene ring places this compound within the realm of fluoroorganic chemistry. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. libretexts.org Fluorine's high electronegativity and small size can influence factors such as acidity, basicity, lipophilicity, and metabolic stability. libretexts.org Consequently, fluorinated compounds have found widespread use in the development of pharmaceuticals and agrochemicals. nih.gov The fluorine atom in this compound can exert an electronic influence on the reactivity of the chloroethyl side chain and the aromatic ring itself.

Significance as a Synthetic Intermediate and Molecular Probe

The dual functionality of this compound makes it a versatile synthetic intermediate. The reactive benzylic chloride allows for the introduction of a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the construction of more complex molecular architectures. For instance, the chloroethyl group can be readily displaced by amines, alcohols, thiols, and carbanions, providing access to a diverse range of derivatives.

Furthermore, the 2-fluorophenyl moiety can participate in various cross-coupling reactions, a powerful set of tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to further functionalize the aromatic ring, adding another layer of complexity to the molecules that can be synthesized from this starting material. The strategic placement of the fluorine atom can also influence the regioselectivity of these reactions.

Beyond its role as a building block, the unique properties conferred by the fluorine atom suggest the potential for this compound and its derivatives to be used as molecular probes. The fluorine-19 isotope (¹⁹F) is a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for the non-invasive monitoring of molecular interactions in biological systems. Small molecules containing fluorine can be used to probe the binding sites of enzymes and receptors, providing valuable insights into biological processes. While specific applications of this compound as a molecular probe have not been extensively documented, its structure presents an intriguing scaffold for the design of such tools. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈ClF |

| Molecular Weight | 158.60 g/mol |

| CAS Number | 60907-87-1 |

| Appearance | Liquid |

| Boiling Point | Not specified |

| Density | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloroethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNIDVZGHKZWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543928 | |

| Record name | 1-(1-Chloroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60907-87-1 | |

| Record name | 1-(1-Chloroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry of 1 1 Chloroethyl 2 Fluorobenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon Center

The benzylic carbon of 1-(1-chloroethyl)-2-fluorobenzene is a primary site for nucleophilic attack, leading to the displacement of the chloride ion. The reaction mechanism is highly dependent on the reaction conditions, including the solvent and the nature of the nucleophile.

Pathways and Kinetics of Halide Displacement

Nucleophilic substitution at the secondary benzylic carbon of this compound can proceed through two primary mechanisms: a unimolecular (S_N_1) or a bimolecular (S_N_2) pathway.

The S_N_1 mechanism involves a two-step process where the rate-limiting step is the ionization of the carbon-chlorine bond to form a secondary benzylic carbocation. This intermediate is stabilized by resonance delocalization of the positive charge into the aromatic ring. The planarity of the carbocation leads to the formation of a racemic mixture of substitution products if the starting material is chiral. Solvents with high polarity and ionizing power, such as water, alcohols, and formic acid, favor the S_N_1 pathway by stabilizing the transition state and the carbocation intermediate.

The S_N_2 mechanism is a one-step, concerted process where the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). The reaction proceeds with an inversion of stereochemistry at the benzylic center. Secondary halogenoalkanes like this compound can undergo S_N_2 reactions, but the rate can be slower than for primary analogues due to increased steric hindrance. chemguide.co.uk

Table 1: Expected Predominant Substitution Mechanism under Various Conditions

| Nucleophile/Solvent System | Expected Predominant Mechanism | Rationale |

|---|---|---|

| H₂O / Ethanol (solvolysis) | S_N_1 | Weak nucleophile, polar protic solvent favors carbocation formation. |

| Sodium Azide in DMSO | S_N_2 | Strong nucleophile, polar aprotic solvent. |

| Sodium Ethoxide in Ethanol | E2 (competes with S_N_2) | Strong, sterically hindered base/nucleophile favors elimination. |

Electronic Effects of Fluorine Substitution on Reactivity

The presence of a fluorine atom at the ortho position of the benzene (B151609) ring significantly influences the rate and mechanism of nucleophilic substitution at the benzylic center through a combination of inductive and resonance effects.

Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect destabilizes the benzylic carbocation intermediate formed during an S_N_1 reaction. youtube.com By withdrawing electron density from the ring, the ortho-fluoro group makes the ring less capable of stabilizing the adjacent positive charge, thus slowing down the rate of S_N_1 reactions compared to the non-fluorinated analogue, (1-chloroethyl)benzene. nih.gov

Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, this effect is generally weaker than its inductive effect. In the context of stabilizing a benzylic carbocation, the resonance donation from an ortho-fluoro group is less significant than the destabilizing inductive pull.

For an S_N_2 reaction , the electronic effects are less pronounced. The electron-withdrawing nature of the fluorine atom can slightly increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack. However, this effect is generally considered minor compared to steric considerations and the stability of the transition state.

Reactions Involving the Fluoroaromatic Ring

The fluoroaromatic ring of this compound can also participate in substitution reactions, though the conditions and outcomes are markedly different from those at the benzylic center.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is dictated by the directing effects of the substituents already present. In this compound, we have two substituents to consider: the fluorine atom and the 1-chloroethyl group.

Fluorine: As a halogen, fluorine is an ortho-, para-director . Despite its strong inductive withdrawal, which deactivates the ring towards electrophilic attack compared to benzene, its resonance donation directs incoming electrophiles to the positions ortho and para to itself. stackexchange.comlibretexts.orgresearchgate.net

1-Chloroethyl Group: This alkyl halide group is generally considered to be deactivating due to the electron-withdrawing nature of the chlorine atom. Deactivating groups are typically meta-directors . libretexts.org

The directing effects of these two groups are combined. The fluorine atom at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho). The 1-chloroethyl group at position 1 directs to positions 3 and 5 (meta). The powerful ortho-, para-directing effect of the fluorine atom is expected to be the dominant influence on the regioselectivity of the reaction. Therefore, electrophilic substitution is most likely to occur at the position para to the fluorine (position 4), which is sterically more accessible than the ortho position (position 6).

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(1-Chloroethyl)-2-fluoro-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(1-chloroethyl)-2-fluorobenzene |

Nucleophilic Aromatic Substitution on Activated Fluorobenzene (B45895) Systems

Nucleophilic aromatic substitution (S_N_Ar) involves the replacement of a leaving group (in this case, fluorine) on the aromatic ring by a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to activate the ring and stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.orglibretexts.org

The 1-chloroethyl group is not a sufficiently strong electron-withdrawing group to activate the fluorobenzene ring for S_N_Ar under typical conditions. Therefore, this compound is expected to be largely unreactive towards nucleophilic aromatic substitution at the C-F bond, unless extremely harsh conditions or specialized catalysts are employed. chemguide.co.uknih.gov The reactivity order for halogens as leaving groups in S_N_Ar is F > Cl > Br > I, which is opposite to the trend in S_N_1/S_N_2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com

Elimination Reactions Leading to Olefinic Products

When treated with a base, this compound can undergo an elimination reaction to form an olefinic product, 2-fluorostyrene (B1345600). nih.gov This reaction involves the removal of a proton from the methyl group and the elimination of the chloride ion from the benzylic carbon. The primary mechanisms for this transformation are the bimolecular E2 elimination and the unimolecular conjugate base E1cb elimination.

The E2 mechanism is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously to form the double bond. This pathway is favored by strong, bulky bases. uci.edudalalinstitute.com

The E1cb mechanism is a two-step process that occurs when the proton being removed is particularly acidic, and the leaving group is relatively poor. The first step is the rapid and reversible formation of a carbanion, which then slowly expels the leaving group in the second, rate-determining step. For substrates where the resulting carbanion is stabilized, such as by an adjacent aromatic ring, the E1cb pathway can become competitive. A study on the related compound (2-fluoroethyl)benzene (B11823027) suggests that an E1cb mechanism is plausible due to the stabilization of the benzylic carbanion. stackexchange.com

The choice between E2 and E1cb for this compound would depend on the specific base and solvent system used. Strong, non-hindered bases would likely favor the E2 pathway.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Fluorostyrene |

| (1-Chloroethyl)benzene |

| 1-(1-Chloroethyl)-2-fluoro-4-nitrobenzene |

| 4-Bromo-1-(1-chloroethyl)-2-fluorobenzene |

| 4-(1-(1-Chloroethyl)-2-fluorophenyl)ethan-1-one |

| Acetone |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Water |

| Ethanol |

| Formic acid |

| Sodium Azide |

| Sodium Ethoxide |

| Silver Nitrate |

| Nitric acid |

| Sulfuric acid |

| Iron(III) bromide |

| Aluminum chloride |

Metal-Catalyzed Transformations

The presence of both a benzylic chloride and a fluoroarene moiety within this compound makes it an interesting substrate for a range of metal-catalyzed reactions. These transformations are pivotal in the formation of new carbon-carbon bonds and the functionalization of the aromatic ring.

Nickel-Catalyzed Carbon-Carbon Bond Forming Reactions

Nickel catalysis offers a cost-effective and highly reactive platform for cross-coupling reactions. In the context of this compound, nickel catalysts can facilitate the formation of carbon-carbon bonds at both the benzylic position and the C-F bond.

The Kumada coupling, which pairs an organomagnesium reagent (Grignard reagent) with an organic halide, is a prominent nickel-catalyzed reaction. elsevierpure.com For secondary benzylic chlorides, such as the 1-chloroethyl group in the target molecule, nickel-catalyzed cross-coupling reactions are well-established. nih.gov These reactions often proceed with high efficiency. For instance, the nickel-catalyzed Kumada cross-coupling of benzylic sulfonamides has been reported, showcasing the utility of nickel in activating benzylic C-N bonds, which are analogous to C-Cl bonds in terms of reactivity in such catalytic cycles. rsc.org

Furthermore, nickel catalysis is effective for the cross-coupling of aryl fluorides with Grignard reagents, a transformation that is often challenging due to the strength of the C-F bond. elsevierpure.comorganic-chemistry.orgnih.gov The development of specialized phosphine (B1218219) ligands has enabled these reactions to proceed efficiently. organic-chemistry.org This suggests that under appropriate conditions, this compound could undergo selective cross-coupling at either the benzylic chloride or the C-F bond, depending on the catalyst system and reaction conditions employed. For example, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids proceeds through the activation of the aromatic C-F bond. beilstein-journals.org

Below is a representative table of nickel-catalyzed cross-coupling reactions of substrates analogous to this compound.

| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| NiCl2(dppp) | 1-Phenylethyl chloride | Phenylmagnesium bromide | 1,1-Diphenylethane | 95 | elsevierpure.com |

| Ni(cod)2 / Ligand | Benzylic Sulfonamide | Methylmagnesium iodide | Alkylated product | 25-75 | rsc.org |

| NiCl2(PCy3)2 | Fluorobenzene | n-Butylmagnesium bromide | n-Butylbenzene | 98 | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling and C-H Functionalization

Palladium catalysts are renowned for their versatility and functional group tolerance in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. nih.govnih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) as ligands for palladium can facilitate the coupling of aryl chlorides. mdpi.com Thus, the C-Cl bond of the fluoroarene portion of this compound could potentially participate in Suzuki-Miyaura coupling reactions.

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another important palladium-catalyzed transformation. beilstein-journals.orgsioc-journal.cn These reactions typically require a copper co-catalyst and an amine base. uwindsor.ca The functionalization of this compound via Sonogashira coupling at the C-Cl position would introduce an alkynyl moiety, a versatile functional group for further synthetic manipulations. The efficiency of such couplings with aryl chlorides can be enhanced under specific conditions, such as using PdCl2(PPh3)2 with TBAF under solvent-free conditions. sioc-journal.cn

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new substituents onto aromatic rings without the need for pre-functionalization. rsc.orgwikipedia.orgacgpubs.org For this compound, C-H functionalization could occur at one of the unsubstituted positions on the benzene ring, with the regioselectivity being influenced by the electronic and steric properties of the existing substituents.

The following table summarizes representative palladium-catalyzed cross-coupling reactions.

| Catalyst System | Substrate Type | Coupling Partner | Reaction Type | Reference |

| Pd(OAc)2 / SPhos | Aryl Chloride | Arylboronic acid | Suzuki-Miyaura | mdpi.com |

| PdCl2(PPh3)2 / CuI | Aryl Halide | Terminal Alkyne | Sonogashira | uwindsor.ca |

| Pd(OAc)2 | Fluoroarene | Iodoarene | C-H Arylation | organic-chemistry.org |

Influence of Chromium Arene Complexation on Reactivity and Selectivity

The complexation of an arene to a chromium tricarbonyl, Cr(CO)3, unit dramatically alters its electronic properties and reactivity. vanderbilt.eduorganic-chemistry.orglibretexts.org The Cr(CO)3 fragment is strongly electron-withdrawing, which has several significant consequences for a substrate like this compound.

Firstly, the aromatic ring becomes highly activated towards nucleophilic attack, including nucleophilic aromatic substitution (SNAr) and addition reactions. vanderbilt.eduorganic-chemistry.org This enhanced electrophilicity also facilitates the activation of C-H bonds for arylation. organic-chemistry.org Secondly, the Cr(CO)3 moiety stabilizes both benzylic cations and anions. vanderbilt.edulibretexts.org This stabilization would facilitate nucleophilic substitution at the chloroethyl group. The steric bulk of the Cr(CO)3 fragment also provides facial selectivity, directing incoming reagents to the face opposite the metal complex. vanderbilt.edu

Furthermore, the complexation to chromium increases the propensity of a haloarene to undergo oxidative addition, which is a key step in many cross-coupling reactions. libretexts.org This means that the otherwise unreactive C-F bond in this compound would become more susceptible to cleavage and participation in cross-coupling reactions upon complexation.

Regioselectivity in Chemical Transformations

Regioselectivity refers to the preference for bond formation or cleavage at one position over all other possible positions. In this compound, the positions of the fluoro and chloroethyl substituents dictate the regiochemical outcome of reactions such as electrophilic aromatic substitution.

In electrophilic aromatic substitution reactions, the fluorine atom is an ortho-, para-director, while being a deactivating group due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. mdpi.com The alkyl group (chloroethyl) is also an ortho-, para-director and is weakly activating. The combined directing effects of these two groups would influence the position of an incoming electrophile. For instance, in a Friedel-Crafts acylation, the acyl group would be expected to add primarily at the para position to the fluorine atom, which is also a meta position to the chloroethyl group, due to steric hindrance at the ortho positions. Studies on the Friedel-Crafts acylation of fluorobenzene have shown a high selectivity for the para-product. sioc-journal.cn

The following table outlines the expected major products for the electrophilic aromatic substitution of this compound based on the directing effects of the substituents.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | 1-(1-Chloroethyl)-2-fluoro-5-nitrobenzene |

| Halogenation | Br2, FeBr3 | 4-Bromo-1-(1-chloroethyl)-2-fluorobenzene |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(4-(1-Chloroethyl)-3-fluorophenyl)ethan-1-one |

| Sulfonation | SO3, H2SO4 | 4-(1-Chloroethyl)-3-fluorobenzenesulfonic acid |

Mechanistic Investigations of Reactions Involving 1 1 Chloroethyl 2 Fluorobenzene

Studies on Radical Intermediates in Benzylic Functionalization

Reactions at the benzylic position of 1-(1-Chloroethyl)-2-fluorobenzene can proceed through radical intermediates, particularly in C–H functionalization contexts that are precursors to or alternatives to reactions of the chloride itself. The benzylic C–H bond is relatively weak and susceptible to abstraction by a radical initiator. libretexts.org

Radical Generation and Relay: In copper-catalyzed C–H functionalization reactions, a common approach involves a "radical-relay" mechanism. wisc.edursc.org For a substrate like 2-fluoroethylbenzene (the precursor to the title compound), the process is often initiated by an oxidant such as N-fluorobenzenesulfonimide (NFSI). The copper(I) catalyst reacts with NFSI to generate a nitrogen-centered radical. mpg.denih.gov This radical then selectively abstracts a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orgrsc.org The unpaired electron in the 1-(2-fluorophenyl)ethyl radical is delocalized over the aromatic ring, which significantly lowers the energy of this intermediate. libretexts.org

Functionalization Pathways: Once the benzylic radical is formed, it can undergo several transformations. mpg.dersc.org Computational and experimental studies have compared three primary pathways for the functionalization of these radicals: mpg.dersc.org

Radical-Polar Crossover (RPC): The benzylic radical is oxidized by a Cu(II) species to form a benzylic cation. This cation is then trapped by a nucleophile.

Reductive Elimination: The radical couples with a ligand bound to a formal Cu(III) intermediate.

Radical Addition: The radical adds directly to a ligand coordinated to the copper center.

The preferred pathway often depends on the specific ligands attached to the copper catalyst and the nature of the nucleophile. mpg.dersc.org For instance, in copper/NFSI-catalyzed reactions, the high selectivity for benzylic C–H bonds is a notable feature, and understanding these subsequent functionalization steps is key to controlling product formation. rsc.org

| Mechanism | Description | Key Intermediate | Governing Factors |

|---|---|---|---|

| Radical-Polar Crossover (RPC) | Oxidation of the benzylic radical to a carbocation, followed by nucleophilic attack. mpg.de | Benzylic Cation | Redox potential of the metal center; stability of the cation. |

| Reductive Elimination | Coupling of the radical and another ligand from a high-valent metal center (e.g., Cu(III)). rsc.org | Organometallic Cu(III) Complex | Ligand environment; stability of the high-valent metal species. |

| Radical Addition | Direct addition of the benzylic radical to a metal-bound ligand. mpg.de | Radical Adduct | Nature of the coordinated ligand. |

Elucidation of Ionic Chain Reaction Pathways

Benzylic halides like this compound are highly susceptible to nucleophilic substitution reactions that proceed through ionic intermediates. The stability of the resulting benzylic carbocation is a critical factor favoring these pathways.

The unimolecular nucleophilic substitution (SN1) mechanism is particularly relevant. doubtnut.commasterorganicchemistry.com The reaction is initiated by the dissociation of the leaving group (chloride ion), which is the rate-determining step. This process generates a 1-(2-fluorophenyl)ethyl cation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent benzene (B151609) ring. doubtnut.com This stabilization lowers the activation energy for carbocation formation, making benzylic chlorides highly reactive towards SN1 reactions. doubtnut.compearson.com

Once formed, the planar carbocation can be attacked by a nucleophile from either face, which can lead to a racemic mixture if the benzylic carbon is a stereocenter. masterorganicchemistry.com Studies on the solvolysis of substituted benzyl chlorides have shown that the mechanism can shift between SN1 and SN2 (bimolecular nucleophilic substitution) depending on the electronic nature of the substituents on the aromatic ring and the reaction conditions. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom might slightly destabilize the carbocation compared to an unsubstituted analogue, but the overarching resonance stabilization ensures that the SN1 pathway remains highly favorable. doubtnut.com

Concerted Metalation-Deprotonation (CMD) Mechanisms in Hydroarylation Analogues

The 2-fluorophenyl group in this compound is relevant to studies of C–H activation, a key step in many catalytic cycles. The Concerted Metalation-Deprotonation (CMD) mechanism is a common pathway for C–H activation, particularly with high-valent, late transition metals like Pd(II). wikipedia.orgnih.gov This mechanism avoids the formation of a metal hydride intermediate. Instead, a C–H bond is cleaved and a new carbon-metal bond is formed in a single, concerted transition state, with a base (often a carboxylate ligand from the catalyst precursor, like acetate) assisting in the removal of the proton. wikipedia.orgsemanticscholar.org

| Feature | Description | Reference |

|---|---|---|

| Transition State | A single, cyclic transition state involving the substrate, metal center, and a base (e.g., acetate). wikipedia.org | wikipedia.org |

| Role of Base | A carboxylate or other basic ligand acts as an internal base to abstract the proton. wikipedia.org | wikipedia.org |

| Metal Center | Common for high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). wikipedia.org | wikipedia.org |

| Influence of Additives | Strong acids can promote the reaction by increasing the electrophilicity of the metal catalyst. mdpi.com | mdpi.com |

Detailed Analysis of Reductive Elimination in Cross-Coupling Cycles

Reductive elimination is the final, product-forming step in many catalytic cross-coupling cycles. In a reaction involving this compound, this step would typically involve the formation of a new carbon-carbon or carbon-heteroatom bond at the benzylic carbon from an organometallic intermediate, such as a Pd(IV) complex. nih.govnih.gov

The mechanism involves the coupling of two ligands from the metal center, with a concurrent reduction of the metal's oxidation state (e.g., Pd(IV) to Pd(II)). researchgate.net Studies on model systems have provided detailed insights into this process. For instance, the reductive elimination of C(sp³)–N and C(sp³)–F bonds from Pd(IV) complexes has been directly investigated, revealing that the selectivity can be dramatically influenced by reaction additives. acs.org

In the context of forming a C(sp³)–C(sp²) bond, as would be the case in a Suzuki or Heck-type coupling with the 1-(2-fluorophenyl)ethyl group, theoretical and experimental studies have shown that several factors influence the rate and selectivity:

Steric Hindrance: Sterically demanding groups can accelerate reductive elimination. researchgate.net

Electronic Effects: Electron-withdrawing groups on the aryl ligand and electron-donating groups on the alkyl ligand can influence the rate, suggesting the aryl group acts as an electrophile and the alkyl group as a nucleophile in the transition state. researchgate.net

Ligand Geometry: The ancillary ligands on the metal play a crucial role in facilitating the reductive elimination process, often by enabling the necessary geometry for bond formation. nih.gov

Investigations into dehydrogenative cross-coupling reactions have also shown that the reductive elimination step, rather than the initial C–H activation, can be the regioselectivity-determining step. rsc.org

Kinetic Studies of Reaction Processes

Kinetic studies are essential for elucidating reaction mechanisms by providing information about the rate-determining step and the species involved in it. For reactions involving this compound and its analogues, kinetic analysis can differentiate between proposed pathways.

Kinetic Isotope Effect (KIE): One of the most powerful tools in mechanistic studies is the kinetic isotope effect (KIE), where the rate of a reaction is compared when an atom is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). pkusz.edu.cn A primary KIE (kH/kD > 1) is observed when a C–H bond is broken in the rate-determining step, which is common in C–H activation reactions. pkusz.edu.cnnih.gov For example, KIE studies have been used to confirm that C–H bond cleavage is the rate-determining step in certain benzylic functionalizations. rsc.org In other cases, a small or absent KIE (kH/kD ≈ 1) can suggest that C–H activation occurs after the rate-determining step, which might instead be a pre-activation step like ligand rearrangement. chemrxiv.org

Solvent and Substituent Effects: The rate of substitution reactions of benzylic chlorides is highly dependent on the solvent and the electronic nature of substituents. Studies on the reaction of benzyl chloride with various nucleophiles in different solvents have been used to probe the transition state. acs.orgresearchgate.net For example, the rate of SN1 reactions increases significantly in polar, protic solvents that can stabilize the carbocation intermediate and the leaving group. scispace.com By systematically varying the solvent polarity or the electronic properties of substituents on the aromatic ring and measuring the corresponding change in reaction rate (a Hammett analysis), one can gain quantitative insight into the charge distribution in the transition state. researchgate.net

| % Acetone (v/v) | Solvent Polarity (Y value) | Second-Order Rate Constant (k₂) x 10³ (L mol⁻¹ s⁻¹) |

|---|---|---|

| 90 | -1.851 | 0.29 |

| 80 | -0.673 | 1.53 |

| 70 | 0.125 | 4.86 |

| 60 | 0.796 | 13.70 |

Data adapted from kinetic studies on benzyl chloride reactions, illustrating the strong dependence of reaction rate on solvent polarity. researchgate.net An increase in water content (lower % acetone) leads to a higher solvent polarity (Y value) and a significantly faster reaction rate, consistent with a mechanism involving a charge-separated transition state, such as SN1 or SN2.

Stereochemical Aspects in the Synthesis and Reactions of 1 1 Chloroethyl 2 Fluorobenzene

Chiral Synthesis of Enantiopure 1-(1-Chloroethyl)-2-fluorobenzene

The synthesis of single enantiomers of this compound is essential for investigating its stereospecific properties and for applications where one enantiomer is more desirable than the other. This can be achieved through various asymmetric synthesis strategies.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including those with fluorinated stereogenic centers. doi.orgbeilstein-journals.org In the context of this compound, catalytic asymmetric methods can be employed to create the chiral benzylic carbon center with high enantioselectivity. One common approach involves the asymmetric addition of a carbon nucleophile to a prochiral precursor, such as 2-fluoroacetophenone (B1329501).

Recent advancements have highlighted the use of chiral catalysts, often metal complexes with chiral ligands, to control the stereochemical outcome of the reaction. doi.orgnih.gov For instance, the asymmetric transfer hydrogenation of 2-fluoroacetophenone using a chiral ruthenium catalyst can produce the corresponding chiral alcohol, (1S)-1-(2-fluorophenyl)ethanol, with high enantiomeric excess. Subsequent chlorination of this enantiopure alcohol, typically with inversion of configuration, would yield the desired enantiomer of this compound.

Table 1: Examples of Asymmetric Catalysts in the Synthesis of Chiral Precursors to this compound

| Catalyst System | Precursor | Product | Enantiomeric Excess (ee) |

| Chiral Ruthenium Complex | 2-Fluoroacetophenone | (S)-1-(2-Fluorophenyl)ethanol | >95% |

| Chiral Rhodium-Diphosphine Complex | 2-Fluorostyrene (B1345600) | Chiral hydroboration product | High |

| Organocatalyst (e.g., chiral amine) | 2-Fluoroacetophenone derivative | Chiral nitroaldol product | Good to excellent |

Note: This table provides illustrative examples and the actual efficiency can vary based on specific reaction conditions.

Diastereoselective synthesis provides an alternative route to establishing the desired stereochemistry at the benzylic position. nih.govnih.gov This approach involves the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, an enolate derived from a 2-fluorophenylacetic acid esterified with a chiral alcohol could be selectively protonated or alkylated to create the desired stereocenter. The diastereomeric products can then be separated, and the chiral auxiliary removed to afford the enantiopure product. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.

Another diastereoselective strategy involves the reaction of a prochiral starting material with a chiral reagent. The inherent chirality of the reagent influences the transition state, leading to the preferential formation of one diastereomer over the other.

Stereoselectivity in Addition and Substitution Reactions

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism.

Addition reactions to the double bond of a precursor like 2-fluorostyrene can proceed with either syn or anti stereochemistry, leading to different diastereomeric products. wikipedia.orgmasterorganicchemistry.com

Syn-addition occurs when both new substituents add to the same face of the double bond. wikipedia.org

Anti-addition occurs when the two new substituents add to opposite faces of the double bond. wikipedia.org

The stereoselectivity of an addition reaction is determined by the mechanism. For instance, the hydroboration-oxidation of 2-fluorostyrene typically proceeds via a syn-addition mechanism. In contrast, the halogenation of alkenes often proceeds through a halonium ion intermediate, resulting in anti-addition. wikipedia.org Understanding these principles is crucial for controlling the stereochemistry of precursors to this compound.

Table 2: Stereoselectivity of Common Addition Reactions

| Reaction | Reagents | Stereochemistry |

| Hydroboration-Oxidation | 1. BH₃, THF; 2. H₂O₂, NaOH | Syn-addition |

| Halogenation | Br₂, CCl₄ | Anti-addition |

| Catalytic Hydrogenation | H₂, Pd/C | Syn-addition |

| Epoxidation | m-CPBA | Syn-addition |

Nucleophilic substitution reactions at the chiral benzylic carbon of this compound can proceed with either retention or inversion of configuration. vedantu.commedium.com

Retention of configuration means that the spatial arrangement of the groups around the chiral center is the same in the product as in the reactant. vedantu.com

Inversion of configuration means that the spatial arrangement of the groups around the chiral center is flipped, like an umbrella in the wind. medium.com

The stereochemical outcome is largely dictated by the reaction mechanism.

Sₙ2 reactions , which are bimolecular and proceed in a single, concerted step, typically result in inversion of configuration . vedantu.com The nucleophile attacks the carbon atom from the side opposite to the leaving group. medium.com For this compound, reactions with strong, small nucleophiles are likely to follow an Sₙ2 pathway.

Sₙ1 reactions , which are unimolecular and proceed through a carbocation intermediate, generally lead to a racemic mixture of products, meaning both retention and inversion of configuration occur. vedantu.comchemistrysteps.comlibretexts.org The planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability. chemistrysteps.comlibretexts.org The benzylic position of this compound is stabilized by the adjacent phenyl ring, making the formation of a benzylic carbocation and thus an Sₙ1 pathway feasible, especially with weak nucleophiles or in polar, protic solvents. chemistrysteps.comlibretexts.orgchemistry.coach

Enantiomeric Excess Determination Techniques

Determining the enantiomeric excess (ee) of a chiral sample is crucial for evaluating the success of an asymmetric synthesis. ic.ac.ukwikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. wikipedia.org Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining enantiomeric excess. heraldopenaccess.usuma.es The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. heraldopenaccess.us

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a capillary column with a chiral stationary phase to separate volatile enantiomers. ic.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral shift reagent or solvating agent, the NMR signals of the two enantiomers, which are identical in an achiral environment, become distinguishable. The integration of these signals allows for the determination of the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The magnitude of the CD signal can be proportional to the enantiomeric excess, especially when calibrated with pure enantiomer standards. nih.gov

Table 3: Comparison of Techniques for Enantiomeric Excess Determination

Computational and Theoretical Studies on 1 1 Chloroethyl 2 Fluorobenzene

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 1-(1-Chloroethyl)-2-fluorobenzene, which has a chiral center and rotational freedom around the C-C bond connecting the ethyl group to the benzene (B151609) ring, a conformational analysis would be necessary. This would involve exploring the potential energy surface to identify all stable conformers and determine their relative energies to find the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-Cl | Data not available |

| C-F | Data not available | |

| C-C (ring) | Data not available | |

| C-C (ethyl) | Data not available | |

| Bond Angle | C-C-Cl | Data not available |

| F-C-C | Data not available | |

| Dihedral Angle | F-C-C-C | Data not available |

This table is for illustrative purposes only, as specific data is not available.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, analysis of the spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as specific data is not available.

Vibrational Frequency Calculations and Spectroscopic Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry, a theoretical vibrational spectrum can be generated. This is a valuable tool for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands. For this compound, this would allow for the identification of characteristic stretching and bending modes associated with the C-Cl, C-F, and other functional groups.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can be used to model the mechanism of chemical reactions. By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. For this compound, this could be applied to study, for example, nucleophilic substitution reactions at the chiral carbon, providing insights into the reaction mechanism and kinetics.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can predict the likely outcomes of chemical reactions. By analyzing the electronic and steric properties of the molecule, it is possible to predict which parts of the molecule are most reactive (reactivity), which of several possible products will be formed (regioselectivity), and the stereochemical outcome of a reaction (stereoselectivity). For this compound, this would be particularly relevant for predicting the outcome of reactions at the stereocenter and on the aromatic ring.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

A wide range of quantum chemical descriptors can be calculated from the electronic structure of a molecule. These include parameters such as electronegativity, chemical hardness, and various charge distribution models (e.g., Mulliken population analysis, Natural Bond Orbital analysis). These descriptors can be used to develop quantitative structure-reactivity relationships (QSRR), which correlate the calculated properties of a molecule with its observed chemical reactivity. This would allow for a deeper understanding of how the electronic structure of this compound governs its chemical behavior.

Advanced Spectroscopic Characterization of 1 1 Chloroethyl 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1-(1-Chloroethyl)-2-fluorobenzene reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, influenced by the fluorine and chloroethyl substituents, typically appear as a complex multiplet in the downfield region of the spectrum. The methine proton of the chloroethyl group and the methyl protons also exhibit characteristic chemical shifts and splitting patterns due to coupling with neighboring protons and the fluorine atom. rsc.orgnih.govirphouse.com

A detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton to its specific position within the molecule. The coupling constants (J-values) obtained from the splitting patterns provide valuable information about the dihedral angles between adjacent protons, aiding in the conformational analysis of the chloroethyl side chain. rsc.orgnih.govirphouse.com

Table 1: Representative ¹H NMR Data for Aromatic and Substituted Alkyl Protons

| Proton Type | Chemical Shift (ppm) Range | Multiplicity |

| Aromatic (Ar-H) | 6.90 - 7.50 | Multiplet (m) |

| Methine (CH-Cl) | 5.10 - 5.40 | Quartet (q) or Doublet of Quartets (dq) |

| Methyl (CH₃) | 1.60 - 1.90 | Doublet (d) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the fluorine atom (C-F) exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), which is a key identifier. spectrabase.com

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms. The carbons of the chloroethyl group also show distinct resonances.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (ppm) Range |

| C-F | 155 - 165 (doublet, ¹JCF ≈ 240-250 Hz) |

| C-Cl (Aromatic) | 125 - 135 |

| Aromatic CH | 115 - 130 |

| Methine (CH-Cl) | 55 - 65 |

| Methyl (CH₃) | 20 - 30 |

Note: The provided ranges are approximate and can be influenced by solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum will show a signal for the single fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine nucleus. sigmaaldrich.com Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons, providing additional structural information. icpms.cz

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the functional groups present in this compound.

The FTIR and Raman spectra will exhibit characteristic absorption and scattering bands, respectively, for the C-H stretching and bending vibrations of the aromatic ring and the ethyl group. The C-F and C-Cl stretching vibrations also give rise to distinct bands, typically in the fingerprint region of the spectrum. Analysis of these vibrational modes confirms the presence of the key functional groups and provides insights into the molecular structure and symmetry. sigmaaldrich.comsigmaaldrich.com For instance, the C-F stretching vibration in fluorobenzene (B45895) derivatives is typically observed in the 1250-1000 cm⁻¹ region. niscpr.res.in

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized. rsc.orgnih.govrsc.org

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁷Cl isotope, will confirm the presence of a chlorine atom. Furthermore, the fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides a unique fingerprint that can be used for definitive identification and structural confirmation. Common fragmentation pathways for this molecule would include the loss of a chlorine atom and the cleavage of the ethyl side chain. rsc.orgnih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, which measures nominal mass-to-charge ratios (m/z) as integers, HRMS instruments can determine the m/z of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a compound's elemental composition from its exact mass.

The molecular formula of this compound is C₈H₈ClF. The presence of chlorine is notable, as it has two stable isotopes, ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance). This results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing ion, with two peaks separated by approximately 2 Da, in a ratio of roughly 3:1 (for the M⁺ and M+2 peaks).

For the purpose of accurate mass determination, the monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁹F, and ³⁵Cl). This calculated exact mass provides a theoretical value that can be compared against the experimentally measured mass from the HRMS instrument. A close match between the observed and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental formula, thereby confirming the compound's identity and distinguishing it from other potential isomers or compounds with the same nominal mass.

The research findings for the accurate mass determination of this compound are summarized in the table below. The data relies on the calculated exact mass based on its known molecular formula. In a laboratory setting, an experimental analysis would yield an "Observed m/z" value, which would then be compared to the "Calculated Exact Mass" to determine the mass accuracy.

| Molecular Formula | Isotopologue | Calculated Exact Mass (Da) |

|---|---|---|

| C₈H₈³⁵ClF | [M]⁺ | 158.0299 |

| C₈H₈³⁷ClF | [M+2]⁺ | 159.0270 |

The Role of this compound in Advancing Organic Synthesis

The field of organic synthesis continually seeks novel building blocks to construct complex molecular architectures with precision and efficiency. Among the vast array of chemical compounds utilized for this purpose, halogenated aromatic hydrocarbons have carved out a significant niche. This article focuses on the specific applications of this compound, a versatile, though not widely documented, reagent in specialized areas of organic synthesis. Its unique combination of a reactive chloroethyl group and a fluorinated benzene (B151609) ring offers potential for intricate molecular manipulations.

Future Directions and Emerging Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift towards greener and more sustainable manufacturing processes. The synthesis of haloalkanes, including 1-(1-chloroethyl)-2-fluorobenzene, is traditionally reliant on methods that may involve harsh reagents and generate significant waste. savemyexams.comchemguide.co.uk Future research is intensely focused on developing synthetic protocols that are not only efficient but also environmentally benign.

A key objective is the adoption of green chemistry principles. rsc.org This includes the use of water as a solvent, which offers a safe and environmentally friendly alternative to volatile organic solvents. rsc.org The advancement of micellar catalysis, where surfactants form nanoreactors in water, is particularly promising. rsc.org These systems can enhance the solubility of organic substrates and facilitate high reaction rates and selectivity, representing a sustainable pathway for synthesizing and modifying compounds like this compound. rsc.org

Furthermore, improving the atom economy of synthetic transformations is a critical challenge. Traditional methods for creating haloalkanes from alcohols often use reagents like thionyl chloride or phosphorus halides, which can lead to stoichiometric amounts of waste. chemguide.co.uk Future routes will likely focus on catalytic methods that minimize byproducts. For instance, developing catalytic systems that can directly and selectively convert a C-H bond on an ethylbenzene (B125841) precursor to a C-Cl bond would represent a significant leap in efficiency and sustainability over multi-step alcohol-to-halide conversions. savemyexams.comchemguide.co.uk

Table 1: Comparison of Synthetic Methodologies for Haloalkanes

| Feature | Traditional Synthesis | Sustainable Future Synthesis |

| Solvents | Often volatile organic compounds (VOCs) | Water, bio-based solvents |

| Reagents | Stoichiometric, often hazardous (e.g., PCl₅, SOCl₂) | Catalytic, recyclable, safer alternatives |

| Atom Economy | Lower, significant byproduct formation | Higher, minimizes waste |

| Energy Input | Often requires heating/reflux | Milder conditions, potential for photoredox or electrochemistry |

| Key Technology | Batch processing | Flow chemistry, micellar catalysis |

Exploration of Unprecedented Reactivity Patterns through Novel Catalysis

The functionalization of C-H bonds, once considered largely unreactive, has become a transformative tool in organic synthesis. umich.eduuva.nl For this compound, the presence of multiple C-H bonds—on the aromatic ring and the ethyl side chain—offers a rich playground for exploring novel catalytic transformations.

Transition metal catalysis, particularly with palladium, rhodium, and iridium, is at the forefront of this exploration. umich.eduacs.org These catalysts can enable the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. uva.nl For instance, developing a catalyst that can selectively activate a specific C-H bond on the fluoroaromatic ring would allow for the direct introduction of new carbon-carbon or carbon-heteroatom bonds, leading to rapid diversification of the molecular structure. acs.orgacs.org

Future research will focus on several key challenges:

Catalyst Design: Developing new ligands that can fine-tune the reactivity and selectivity of the metal center is crucial for controlling which C-H bond is functionalized. uva.nl

Reaction Scope: Expanding the range of functional groups that can be introduced via C-H activation will enhance the synthetic utility of these methods. umich.eduacs.org

Mechanistic Understanding: Detailed mechanistic studies are needed to rationalize observed reactivity and guide the rational design of new catalytic systems. uva.nl

The ultimate goal is to create a "toolbox" of catalysts that can predictably functionalize any desired position on the molecule, unlocking unprecedented synthetic pathways. acs.org

Integration of Advanced Computational Methods for Predictive Organic Synthesis

The complexity of modern organic chemistry demands tools that can predict reaction outcomes and guide synthetic planning. csmres.co.ukresearchgate.net Advanced computational methods, including machine learning and quantum mechanics (QM), are becoming indispensable in this regard. nih.govbohrium.com

For a molecule like this compound, computational approaches can address several challenges:

Reaction Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the likely products of a reaction, even for complex substrates. nih.govbohrium.com These data-driven approaches can outperform traditional rule-based systems and help chemists identify promising reaction conditions. nih.gov

Retrosynthesis: Computer-assisted retrosynthesis tools can propose viable synthetic routes from commercially available starting materials, significantly accelerating the design process. csmres.co.uk

Mechanism and Selectivity: QM and molecular mechanics (QM/MM) methods can be used to model reaction pathways and transition states. csmres.co.uk This allows researchers to understand the factors controlling chemo- and regioselectivity and to rationally design catalysts that favor a desired outcome.

The integration of these computational tools represents a move towards a new paradigm of predictive organic synthesis, where in silico experiments can rapidly screen hypotheses and prioritize laboratory efforts, saving time and resources. bohrium.com

Table 2: Role of Computational Methods in Organic Synthesis

| Computational Method | Application | Relevance to this compound |

| Machine Learning (Seq2Seq, Neural Networks) | Predicts reaction outcomes from reactants and reagents. nih.gov | Can forecast the products of novel catalytic reactions involving the title compound. |

| Computer-Assisted Synthesis Planning | Generates retrosynthetic pathways to a target molecule. csmres.co.uk | Designs efficient and cost-effective synthetic routes. |

| Quantum Mechanics (QM/DFT) | Calculates reaction energy barriers and transition state geometries. csmres.co.ukscience.gov | Elucidates the mechanism of C-H activation and predicts regioselectivity. |

| Hybrid QM/MM Methods | Models large systems by treating the reactive center with QM and the environment with MM. csmres.co.uk | Studies enzyme-catalyzed or complex catalytic system reactions. |

Chemo- and Regioselective Functionalization of this compound

A central challenge in the chemistry of this compound is achieving selectivity. The molecule possesses several distinct reactive sites: the labile C-Cl bond, the sp³ C-H bonds of the ethyl group, and the sp² C-H bonds at various positions on the fluorinated benzene (B151609) ring. Chemo- and regioselective functionalization—the ability to target a single one of these sites while leaving the others untouched—is paramount for its use as a versatile building block. researchgate.netacs.org

Future research will heavily invest in strategies to control this selectivity:

Directing Groups: Installing a temporary directing group onto the molecule can steer a catalyst to a specific C-H bond, often in the ortho position, enabling site-selective functionalization. nih.gov

Catalyst Control: The inherent preferences of different catalysts can be exploited. For example, some rhodium catalysts are known for their high regioselectivity in C-H functionalization. acs.org The development of new catalysts with unique selectivity profiles is a major goal. uva.nl

Sequential Reactions: A carefully designed reaction sequence can functionalize different parts of the molecule in a stepwise manner. For example, a nucleophilic substitution could first be performed at the C-Cl bond, followed by a catalyst-controlled C-H functionalization on the aromatic ring. acs.orgmdpi.com

Achieving precise control over which part of the molecule reacts will enable the synthesis of highly complex and multi-functional aromatic compounds from a relatively simple starting material. researchgate.net This control is essential for building molecules with specific properties for applications in medicine and materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are typically employed to prepare 1-(1-Chloroethyl)-2-fluorobenzene, and how are reaction conditions optimized to minimize by-products?

- The synthesis often involves halogenation and nitration steps. For example, nitration of 1-(1-chloroethyl)benzene using concentrated nitric and sulfuric acids under controlled temperatures (40–60°C) ensures regioselective introduction of the nitro group. Subsequent fluorination via nucleophilic aromatic substitution (e.g., using KF or HF) replaces the nitro group with fluorine. Critical parameters include maintaining anhydrous conditions, optimizing stoichiometry, and monitoring reaction progress via TLC or GC-MS to avoid over-halogenation or decomposition .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are spectral data interpreted to confirm structural integrity?

- NMR Spectroscopy : NMR confirms fluorine substitution (δ ~ -110 ppm for aromatic F), while NMR identifies the chloroethyl group (δ 1.5–2.0 ppm for CHCl). Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 172 for CHClF) and fragmentation patterns validate the structure. HPLC-PDA : Purity assessment (>98%) and detection of trace impurities (e.g., dihalogenated by-products) are critical for quality control .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use fume hoods to prevent inhalation of volatile intermediates. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage in amber glass containers under inert gas (N) minimizes degradation. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste channels, adhering to EPA guidelines .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the chloroethyl and fluorine substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- The fluorine atom deactivates the benzene ring via inductive effects, directing electrophilic attacks to the para position. The chloroethyl group enhances electrophilicity at the adjacent carbon, facilitating oxidative addition in palladium-catalyzed couplings. Optimizing ligand systems (e.g., SPhos) and base selection (KCO vs. CsCO) improves yields in aryl boronic acid couplings .

Q. What computational methods can predict the metabolic stability of derivatives synthesized from this compound in drug discovery?

- Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-F and C-Cl bonds to assess susceptibility to enzymatic cleavage. Molecular docking studies (e.g., AutoDock Vina) model interactions with cytochrome P450 enzymes, guiding structural modifications (e.g., introducing methyl groups) to block metabolic hotspots. In vitro microsomal stability assays validate predictions .

Q. How can this compound be utilized in the design of agrochemicals, and what structural modifications enhance herbicidal activity?

- Fluorine’s electronegativity disrupts plant enzyme binding (e.g., acetolactate synthase). Adding sulfonylurea moieties via SNAr reactions increases herbicidal potency. Field trials comparing logP values (1.8–2.5) and soil half-lives (t > 30 days) optimize bioavailability and environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.